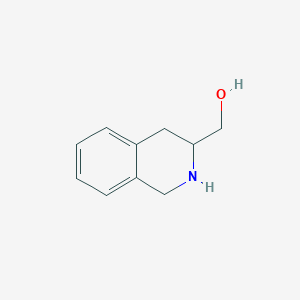

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol

説明

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a chiral tetrahydroisoquinoline derivative characterized by a hydroxymethyl group (-CH$2$OH) at the 3-position of the tetrahydroisoquinoline scaffold. Its molecular formula is C${10}$H$_{13}$NO, with a molecular weight of 163.22 g/mol . The compound exists in two enantiomeric forms:

- (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS: 62855-02-1)

- (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol (CAS: 18881-17-9) .

It is a white crystalline solid with a melting point of 114–116°C and a density of 1.081 g/cm³ . The compound is synthesized via reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or through enantioselective routes starting from chiral precursors . Applications include its use as a ligand in coordination chemistry and as a building block for bioactive molecules .

Structure

3D Structure

特性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-5-8-3-1-2-4-9(8)6-11-10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSKDXMLMMQFHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a significant class of alkaloids known for their wide range of biological activities. These compounds have been studied for their potential in treating various diseases, particularly neurodegenerative disorders and certain types of cancer. The structural diversity of THIQ derivatives allows for the exploration of their interactions with various biological targets.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, studies have shown that certain THIQ compounds can modulate dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. The interaction with D3 receptors suggests potential applications in treating conditions such as Parkinson's disease and schizophrenia .

Anticancer Properties

This compound has been identified as a promising scaffold for anticancer drug design. Its derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that modifications in the THIQ structure could enhance its efficacy against lung cancer cells, indicating its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. SAR studies reveal that specific substitutions on the isoquinoline core can significantly enhance or diminish biological activity. For example:

| Substitution | Effect on Activity |

|---|---|

| Methoxy group at position 6 | Increases D3 receptor affinity |

| Phenyl ring addition | Enhances anticancer activity |

| Hydroxyl group | Contributes to neuroprotective effects |

These findings emphasize the importance of structural modifications in optimizing the therapeutic potential of THIQ derivatives .

Case Studies

- Dopamine D3 Receptor Modulation : A study conducted on THIQ derivatives indicated that specific compounds showed high affinity for the D3 receptor. This interaction was linked to improved cognitive function in animal models, suggesting therapeutic implications for cognitive disorders .

- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human lung cancer cell lines. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Chemistry:

- (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol serves as an important intermediate in the synthesis of complex organic molecules and natural products. Its structure allows for the modification of functional groups, facilitating the creation of derivatives with varied biological activities.

Synthetic Routes:

- Common synthetic methods include the reduction of corresponding ketones or aldehydes. For instance, the reduction of 3,4-dihydroisoquinoline-3-carbaldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) is a well-established route.

Biological Research

Enzyme Mechanisms:

- The compound is utilized in studying enzyme mechanisms and serves as a probe for investigating biological pathways. Its hydroxymethyl group can interact with various biological macromolecules, influencing their functions and activities.

Potential Therapeutic Applications:

- Due to its structural similarities to bioactive molecules, this compound is being explored for drug development. It has shown promise in preclinical studies for various therapeutic applications including neuroprotection and anti-cancer properties .

Medicinal Chemistry

Drug Development:

- The compound's unique structure makes it a candidate for developing new pharmaceuticals. Its derivatives have been investigated for their potential as anti-inflammatory and anticancer agents. Studies have indicated that certain derivatives exhibit significant inhibitory effects on cancer cell proliferation and can induce apoptosis through caspase activation pathways .

Industrial Applications

Production of Fine Chemicals:

- In industrial settings, this compound is used in the production of fine chemicals and pharmaceuticals. Its ability to undergo various chemical reactions allows it to be tailored into specific compounds required for different applications.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

Research has demonstrated that specific derivatives of this compound exhibit potent anticancer activity. In vitro studies showed that these derivatives could significantly inhibit the growth of various cancer cell lines by inducing apoptosis .

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. The hydroxymethyl group appears to play a critical role in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Table 1: Structural and Physical Property Comparison

Key Observations :

7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol’s methoxy and methyl groups increase steric bulk and lipophilicity, likely reducing water solubility compared to the methanol derivative .

Chirality and Pharmacological Relevance: The R and S enantiomers of (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol may exhibit divergent biological activities. For example, (S)-enantiomers of tetrahydroisoquinoline derivatives are often prioritized in drug discovery due to stereoselective enzyme interactions .

Coordination Chemistry and Metal Binding

Table 2: Coordination Behavior with Transition Metals

Key Observations :

- However, the hydroxyl group could act as a weak monodentate ligand, contrasting with the stronger bidentate/tridentate binding of carboxylate or pyridine-based analogs .

準備方法

Chiral Pool Utilization

Enantiomerically pure (1,2,3,4-tetrahydroisoquinolin-3-yl)methanol derivatives are synthesized using chiral starting materials. Methyl (S)-(+)-mandelate serves as a key precursor, undergoing aminolysis with methylamine in methanol to yield (S)-mandelamide. Subsequent tosylation with p-toluenesulfonyl chloride and coupling with tetrahydroisoquinoline intermediates produces enantiomerically enriched products. Chiral HPLC analysis confirms enantiomeric excesses exceeding 98% for these derivatives.

Asymmetric Catalysis

Recent advances leverage transition-metal catalysts to induce stereocontrol. A Ru-catalyzed transfer hydrogenation of 6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydroisoquinoline achieves >90% enantiomeric excess (ee) using formic acid-triethylamine azeotropes. The hydroxymethyl group is introduced via Sharpless asymmetric dihydroxylation of allylic alcohols, followed by oxidation to the aldehyde and reduction to the methanol derivative.

Hydrolytic Methods

Hydrolysis of oxazolo-isoquinolinone intermediates provides a high-yielding route to this compound. In a scalable procedure, (R)-9-bromo-1,5,10,10a-tetrahydro-3H-oxazolo[3,4-b]isoquinolin-3-one is refluxed with 6 M NaOH in methanol (3 h, 100°C), precipitating the product in 84% yield (Eq. 1):

The reaction proceeds via nucleophilic ring-opening, with the oxazolidinone oxygen attacking the adjacent carbon, followed by proton transfer and elimination of CO₂.

Alkylation and Coupling Reactions

Direct Alkylation

2-Bromoacetamide derivatives alkylate tetrahydroisoquinoline at the 3-position under basic conditions. For example, treatment of 1,2,3,4-tetrahydroisoquinoline with 2-bromo-N-methylacetamide in dichloromethane (DCM) at 80°C for 1 h furnishes the alkylated product, which is hydrolyzed to the methanol derivative using HCl.

Reductive Amination

A two-step reductive amination protocol converts aldehydes to hydroxymethyl groups. (R)-5-Bromo-3-formyl-3,4-dihydroisoquinoline is reduced with NaBH₄ in ethanol, achieving >95% conversion. The aldehyde precursor is synthesized via Swern oxidation of (R)-5-bromo-3-(hydroxymethyl)-3,4-dihydroisoquinoline using DMSO and SO₃-pyridine complex.

Characterization and Analytical Techniques

X-ray Diffraction (XRD)

Single-crystal XRD confirms the stereochemistry of (1S,3R)-5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, revealing a chair-like conformation with equatorial hydroxymethyl orientation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of reaction mixtures identifies intermediates and byproducts. For instance, the molecular ion peak at m/z 224.1 ([M+H]⁺) corresponds to (R)-(5-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.

Recent Advances and Optimization

Solvent-Free Conditions

Microwave-assisted synthesis reduces reaction times from hours to minutes. A prototype protocol achieves 75% yield in 15 min using neat conditions and catalytic p-toluenesulfonic acid.

Q & A

Q. Table 1: Yield Optimization for Selected Derivatives

| Derivative | Substituent | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1b | Acetyl | Dioxane | DMAP/K2CO3 | 72 | 98 |

| 1c | Benzoyl | DCM | DMAP | 65 | 95 |

| 2d | 3-Methylbenzoyl | Dioxane | K2CO3 | 68 | 97 |

| Data derived from |

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Hydrophilicity : The hydroxyl group increases water solubility, complicating extraction. Use dichloromethane for partitioning .

- Byproduct formation : Unreacted acyl chlorides require careful pH adjustment (pH ~3–4) to precipitate .

- Crystallization : Slow cooling in ethanol/water mixtures yields high-purity crystals (melting point 180–182°C) .

Advanced: How can stereochemical outcomes be controlled during synthesis, particularly for chiral analogs?

Methodological Answer:

Stereocontrol strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3S)-tetrahydroisoquinoline-3-carboxylic acid) to direct stereochemistry .

- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) for enantioselective hydrogenation .

- Chromatographic resolution : Chiral HPLC to separate diastereomers (e.g., tetrahydrooxazolo derivatives) .

Basic: What analytical methods are critical for confirming structural integrity?

Methodological Answer:

- 13C-NMR : Assigns carbon environments (e.g., distinguishing aromatic vs. aliphatic carbons) .

- IR spectroscopy : Identifies functional groups (e.g., OH stretch ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Elemental analysis (CHN) : Validates empirical formulas (e.g., C10H13NO) .

Advanced: How can researchers reconcile contradictory data in melting points or spectral profiles across studies?

Methodological Answer:

Contradictions arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrated) alter melting points. Use X-ray diffraction (XRD) to confirm .

- Solvent impurities : Residual solvents (e.g., dichloromethane) shift NMR peaks. Ensure thorough drying under vacuum .

- Instrument calibration : Cross-validate MS and NMR data with internal standards (e.g., tetramethylsilane for NMR) .

Q. Table 2: Physical Properties and Discrepancies

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (P210: Keep away from ignition sources) .

- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact.

- Storage : Sealed containers in dark, dry conditions (2–8°C) to prevent degradation .

Advanced: How can computational methods aid in predicting reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Models electronic properties (e.g., pKa ~14.57) to predict nucleophilicity .

- Molecular docking : Screens acetylcholinesterase inhibition potential by simulating ligand-receptor interactions .

- QSAR models : Correlates substituent effects (e.g., electron-withdrawing groups) with bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。